4-(3-Cyclobutylureido)benzoic acid

Description

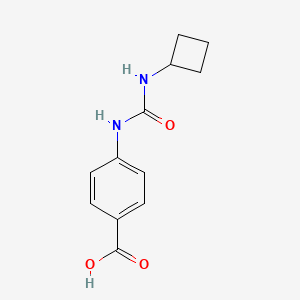

4-(3-Cyclobutylureido)benzoic acid is a benzoic acid derivative characterized by a cyclobutylurea substituent at the para position of the aromatic ring. This compound combines the carboxylic acid functionality of benzoic acid with a ureido-cyclobutyl group, which confers unique steric and electronic properties. Such structural features make it a candidate for pharmaceutical and materials science research, particularly in drug design where urea moieties are often leveraged for hydrogen-bonding interactions with biological targets.

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

4-(cyclobutylcarbamoylamino)benzoic acid |

InChI |

InChI=1S/C12H14N2O3/c15-11(16)8-4-6-10(7-5-8)14-12(17)13-9-2-1-3-9/h4-7,9H,1-3H2,(H,15,16)(H2,13,14,17) |

InChI Key |

YAYGXQLIJHSCEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC(=O)NC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(3-Cyclobutylureido)benzoic Acid

- Structure : A benzoic acid core with a cyclobutylurea group at the 4-position.

- Key Functional Groups : Carboxylic acid (–COOH), urea (–NH–CO–NH–), and cyclobutyl ring.

- Potential Applications: Drug development (urea groups enhance target binding via hydrogen bonding).

4-Hydroxybenzoic Acid

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Benzoic acid derivative with a propenoic acid chain and catechol (3,4-dihydroxy) substituents.

- Key Functional Groups: Carboxylic acid, acrylate, and two phenolic –OH groups.

- Applications : Antioxidant research, food additives, and pharmacological studies.

Physical and Chemical Properties

Pharmacological and Industrial Relevance

- This compound : The cyclobutyl group introduces steric constraints that may improve metabolic stability compared to linear alkyl chains. Its urea moiety could mimic peptide bonds, making it relevant in protease inhibitor design.

- 4-Hydroxybenzoic Acid : Widely used in parabens (preservatives) and as a precursor for liquid crystal polymers. Its safety profile is well-documented in MSDS reports.

- Caffeic Acid : Valued for its antioxidant properties; utilized in dietary supplements and cosmetic formulations. Its dihydroxy groups contribute to metal chelation and radical scavenging.

Crystallographic and Analytical Methods

For instance:

- 4-Hydroxybenzoic acid’s crystal structure (monoclinic, space group P2₁/c) is routinely resolved via SHELX programs.

- Caffeic acid’s planar acrylate group facilitates π-stacking interactions, observable through ORTEP-3 graphical representations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.